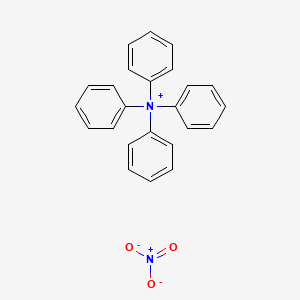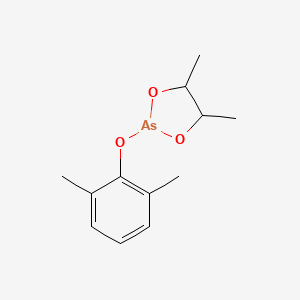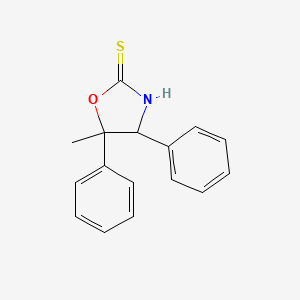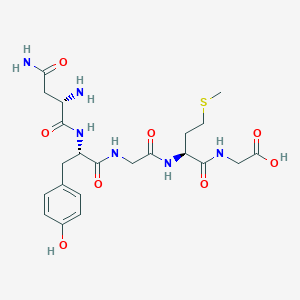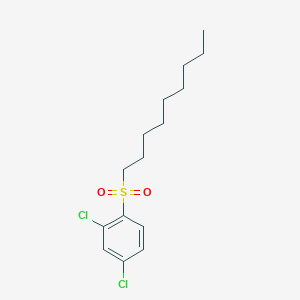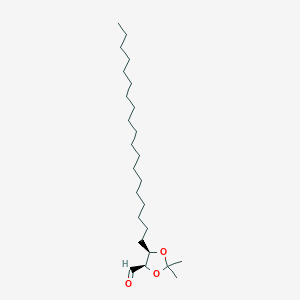
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a long nonadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde typically involves the formation of the dioxolane ring followed by the introduction of the nonadecyl chain. One common method involves the reaction of a suitable aldehyde with a diol under acidic conditions to form the dioxolane ring. The nonadecyl chain can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the dioxolane ring.
Major Products
Oxidation: Formation of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carboxylic acid.
Reduction: Formation of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-methanol.
Substitution: Various substituted dioxolane derivatives depending on the substituents introduced.
Scientific Research Applications
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxolane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol: Similar structure but with hydroxyl groups instead of the nonadecyl chain.
(4R,5R)-2,2-dimethyl-5-(benzyloxymethyl)-1,3-dioxolane-4-carbaldehyde: Contains a benzyloxymethyl group instead of the nonadecyl chain.
Uniqueness
The presence of the long nonadecyl chain in (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde distinguishes it from other similar compounds. This unique feature may impart specific physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
918867-18-2 |
|---|---|
Molecular Formula |
C25H48O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C25H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(22-26)28-25(2,3)27-23/h22-24H,4-21H2,1-3H3/t23-,24+/m1/s1 |
InChI Key |
XAPBVUIIVLPHMG-RPWUZVMVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)C=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1C(OC(O1)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)

![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
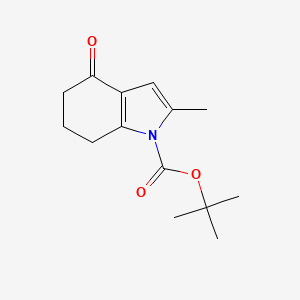
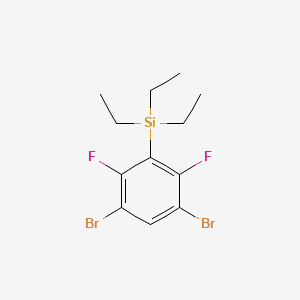
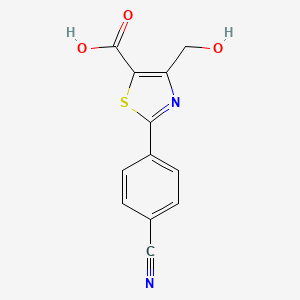
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
